
3-cyclopropyl-1H-quinazoline-2,4-dione
Übersicht
Beschreibung
3-cyclopropyl-1H-quinazoline-2,4-dione is a type of quinazoline-2,4 (1H,3H)-dione . Quinazoline-2,4 (1H,3H)-diones are a class of N-heterocyclic compounds that have a wide range of biological functions, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, antiprotozoal, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antimalarial activities .
Synthesis Analysis
The synthesis of quinazoline-2,4 (1H,3H)-diones can be achieved under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles . The reaction mechanism indicates that [1-MHy]− with the multiple-site cooperative interactions can not only activate CO2 but also can activate 2-aminobenzonitrile by forming two types of hydrogen bonds with −NH2 (N–H···N– and N–H···O═C), thus ensuring the excellent catalytic performance of [P4442] [1-MHy] .Molecular Structure Analysis
Quinazoline-2,4 (1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed and synthesized as PARP-1/2 inhibitors . Structure–activity relationships were examined which revealed a number of potent PARP-1/2 inhibitors with moderate selectivity toward PARP-1 over PARP-2 .Chemical Reactions Analysis
Quinazoline-2,4 (1H,3H)-diones have been prepared by modifications of known methods . 3-Phenylquinazoline-2,4 (1H,3H)-diones gave, with either phosphorous pentachloride or phosphoryl chloride, 2-chloroquinazoline-4 (3H)-ones (IVb), which reacted with various amines to give 2-amino-derivatives (IVc—i) .Physical And Chemical Properties Analysis
The structures of quinazoline-2,4 (1H,3H)-diones were confirmed using spectroscopic analyses (IR, NMR, and EI-MS) . The compounds were isolated, with yields in the range of 30-65% .Wissenschaftliche Forschungsanwendungen
- Quinazoline-2,4(1H,3H)-dione derivatives exhibit promising anticancer potential. Researchers have identified compounds that inhibit tumor growth and enhance the cytotoxicity of existing chemotherapeutic agents . These compounds could serve as valuable leads for developing novel cancer therapies.
- The novel quinazoline-2,4(1H,3H)-dione derivatives have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. While most compounds displayed moderate activity, further optimization may yield potent antimicrobial agents .
- A series of quinazoline-2,4-dione compounds were synthesized and evaluated for their binding affinity toward sphingosine-1-phosphate receptor 2 (S1PR2). Several compounds showed high binding potency, suggesting their potential as selective modulators of S1PR2 .
- Quinazoline compounds have been investigated for antifungal, antiviral, and antidiabetic activities. Their diverse pharmacological profile makes them intriguing candidates for drug development .
Anticancer Properties
Antimicrobial Activity
Sphingosine-1-Phosphate Receptor Modulation
Other Therapeutic Applications
Wirkmechanismus
Target of Action
3-Cyclopropyl-1H-quinazoline-2,4-dione, also known as 3-cyclopropyl-2,4(1H,3H)-quinazolinedione, is a quinazoline derivative . Quinazoline derivatives have been found to interact with a variety of targets, including enzymes like α-amylase and α-glucosidase , and they have been explored for their antidiabetic activity . They are also known to inhibit bacterial gyrase and DNA topoisomerase IV, making them potential antibacterial agents .
Mode of Action
The compound interacts with its targets, such as α-amylase and α-glucosidase, through different types of intermolecular interactions in the pocket site of these enzymes . This interaction leads to the inhibition of these enzymes, thereby affecting the breakdown of complex carbohydrates into simpler sugars.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes by 3-cyclopropyl-1H-quinazoline-2,4-dione affects the carbohydrate metabolism pathway. These enzymes are crucial for the breakdown of complex carbohydrates into simpler sugars. By inhibiting these enzymes, the compound can potentially regulate blood sugar levels, making it a potential candidate for managing diabetes .
Pharmacokinetics
The compound’s synthesis has been reported to proceed efficiently in water without any catalyst , suggesting that it might have good solubility in aqueous environments
Result of Action
The primary result of the action of 3-cyclopropyl-1H-quinazoline-2,4-dione is the inhibition of α-amylase and α-glucosidase enzymes . This inhibition can potentially regulate blood sugar levels, making the compound a potential candidate for managing diabetes . Some compounds have also shown cytotoxic effects in the Artemia salina assay .
Action Environment
The action of 3-cyclopropyl-1H-quinazoline-2,4-dione can be influenced by various environmental factors. For instance, the synthesis of the compound has been found to proceed efficiently in water , suggesting that its activity might be influenced by the presence of water Additionally, the compound’s activity might also be affected by pH, temperature, and the presence of other substances in the environment.
Safety and Hazards
While specific safety and hazards information for 3-cyclopropyl-1H-quinazoline-2,4-dione is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
Future directions for the study of 3-cyclopropyl-1H-quinazoline-2,4-dione could include the design and synthesis of a novel series of quinazoline-2,4 (1H,3H)-dione derivatives as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV to identify and develop antimicrobial agents to prevent bacterial resistance problems . Another direction could be the establishment of an improved method for the synthesis of quinazoline-2,4 (1H,3H)-dione derivatives with three points of molecular diversity .
Eigenschaften
IUPAC Name |
3-cyclopropyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDKLRIUOOJMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1H-quinazoline-2,4-dione | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

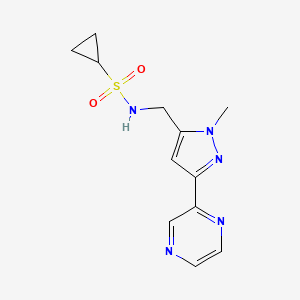
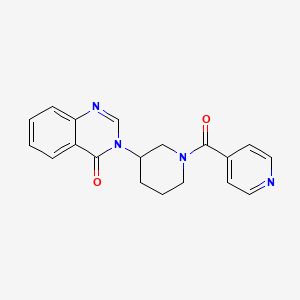
![3-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2880619.png)
![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)

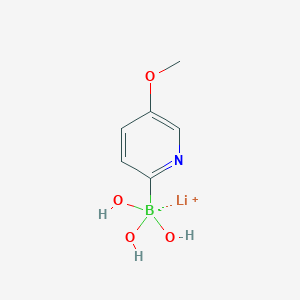
![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
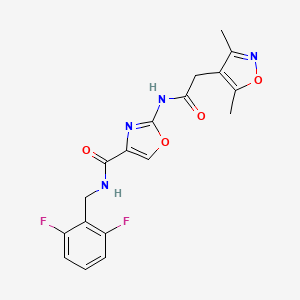
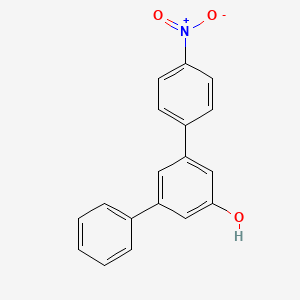
![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)
![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)
![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)